[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1820570-65-7
VCID: VC7758657
InChI: InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1
SMILES: CCN1CCOC(C1C2=CC=CC=C2)CN
Molecular Formula: C13H20N2O
Molecular Weight: 220.316

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine

CAS No.: 1820570-65-7

Cat. No.: VC7758657

Molecular Formula: C13H20N2O

Molecular Weight: 220.316

* For research use only. Not for human or veterinary use.

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine - 1820570-65-7

Specification

CAS No. 1820570-65-7
Molecular Formula C13H20N2O
Molecular Weight 220.316
IUPAC Name [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
Standard InChI InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1
Standard InChI Key IHYHVOPKIDYLEC-STQMWFEESA-N
SMILES CCN1CCOC(C1C2=CC=CC=C2)CN

Introduction

3. Synthesis Pathway

The synthesis of [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine typically involves:

  • Formation of the Morpholine Ring:

    • Starting with ethylene oxide and an appropriate amine precursor to form the morpholine scaffold.

  • Introduction of Substituents:

    • The phenyl group can be introduced via nucleophilic substitution or through Grignard reactions.

    • The ethyl group at position 4 can be added using alkylation reactions.

  • Chiral Resolution or Asymmetric Synthesis:

    • Enantiopure forms can be obtained through asymmetric catalysis or chiral resolution techniques.

4. Potential Applications

  • Pharmaceutical Research:

    • Morpholine derivatives are often explored for their pharmacological properties, including use as intermediates in drug discovery.

    • The compound’s primary amine functionality allows it to interact with biological targets such as enzymes or receptors.

  • Chemical Intermediates:

    • Used in the synthesis of more complex molecules due to its reactive amine group.

  • Chiral Ligands or Catalysts:

    • The stereochemistry makes it a candidate for use in asymmetric synthesis or catalysis.

5. Biological Activity and Studies

While specific biological data for this compound is not readily available, related morpholine derivatives have shown activities such as:

  • Antimicrobial

  • Antitumor

  • Enzyme inhibition (e.g., kinase inhibitors)

Further studies on this compound could explore its binding affinities and pharmacodynamics using molecular docking and in vitro assays.

6. Analytical Characterization

To confirm the structure and purity of [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine, the following techniques are employed:

  • NMR Spectroscopy (1H & 13C):

    • To determine chemical shifts corresponding to protons and carbons in the molecule.

  • Mass Spectrometry (MS):

    • To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups such as NH2 (amine) and C-O-C (ether).

  • X-ray Crystallography:

    • To determine the precise three-dimensional arrangement of atoms, including stereochemistry.

7. Challenges and Future Directions

  • Synthetic Challenges:

    • Controlling stereochemistry during synthesis can be complex without advanced techniques like asymmetric catalysis.

  • Biological Evaluation:

    • Further studies are needed to evaluate its pharmacological potential across various biological targets.

  • Applications in Material Science:

    • Morpholine derivatives have potential applications in polymer chemistry and material science that remain underexplored for this compound.

This compound represents a versatile scaffold with significant potential for pharmaceutical and industrial applications due to its unique structure and functional groups. Further research into its properties could unlock novel uses in various scientific fields.

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